(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
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Description
The compound contains several functional groups, including a benzo[d]thiazol-2(3H)-one, an ethoxyethyl group, a nitrofuran, and a carboxamide. These groups could potentially confer a variety of properties to the compound, depending on their arrangement and interaction .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-deficient nature of the thiazole ring might enable efficient intermolecular π–π overlap .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the carboxamide could be hydrolyzed to a carboxylic acid .Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Research into benzodifuran compounds has revealed their potential as anti-inflammatory and analgesic agents. A study by Abu‐Hashem et al. (2020) synthesized novel compounds, including ones structurally related to (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide. These compounds showed significant activity as cyclooxygenase inhibitors and possessed notable analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives, closely related to the chemical , has been documented. A study by Chawla (2016) highlighted that certain thiazole derivatives possess antimicrobial properties against both gram-positive and gram-negative bacterial species. This research suggests potential applications of similar compounds in developing new antimicrobial agents (Chawla, 2016).
Anticancer Properties
Research into the structure-function relationship of thiazolides, a class of compounds including this compound, has shown potential in cancer treatment. Brockmann et al. (2014) demonstrated that certain thiazolides can induce apoptosis in colorectal tumor cells. This suggests a possible application of these compounds in cancer therapy (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).
Antiviral Applications
The thiazolide class of compounds, to which the chemical is related, has shown effectiveness against various viruses. Stachulski et al. (2011) explored the antiviral properties of thiazolides, particularly against hepatitis B virus, indicating a potential application for similar compounds in antiviral drug development (Stachulski, Pidathala, Row, Sharma, Berry, Iqbal, Bentley, Allman, Edwards, Helm, Hellier, Korba, Semple, & Rossignol, 2011).
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7S/c1-4-27-8-7-20-11-9-13(25-2)14(26-3)10-15(11)29-18(20)19-17(22)12-5-6-16(28-12)21(23)24/h5-6,9-10H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJKCIQFVQFBOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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